molecular formula C7H13NO2 B13354855 (1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid CAS No. 309757-04-8

(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid

Cat. No.: B13354855
CAS No.: 309757-04-8
M. Wt: 143.18 g/mol
InChI Key: HGFKBSQTLAGTNI-FSPLSTOPSA-N
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Description

(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, ylides, carbene intermediates, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid, also known as 2-amino-2-methylcyclopentanecarboxylic acid or ACPC, is a cyclic amino acid with diverse applications in chemistry, biology, medicine, and industry. Its unique cyclopentane ring structure gives it distinct stereochemical properties and reactivity, making it valuable in synthesizing chiral molecules and other applications requiring specific stereochemical configurations.

Scientific Research Applications

This compound has found use in diverse scientific fields:

  • Chemistry It serves as a building block in synthesizing complex organic molecules and chiral catalysts.
  • Biology It is studied for its potential role in enzyme inhibition and protein-ligand interactions.
  • Medicine It has been investigated for potential therapeutic uses, including as a precursor to pharmaceutical compounds.
  • Industry It is utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

  • Oxidation Oxidation can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reduction reactions may require reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.

Common reagents used in these reactions include diazo compounds, ylides, carbene intermediates, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The products of these reactions depend on the specific reagents and conditions; oxidation may yield carboxylic acids, while reduction can produce alcohols or amines, and substitution reactions often form new carbon-carbon or carbon-heteroatom bonds.

Biological Activities

This compound exhibits a range of biological activities, making it interesting for medicinal chemistry and biochemistry.

Antifungal Properties Research indicates that derivatives of cyclic β-amino acids, including (1S,2S)-ACPC, have antifungal activity. Cispentacin, a related derivative, inhibits the growth of various Candida species, including Candida albicans and Candida krusei, by interfering with protein synthesis in fungi.

Neuroactive Effects Cyclic amino acids like ACPC have been studied for their neuroactive properties and may influence neurotransmitter systems or exhibit neuroprotective effects. Some β-amino acids have been linked to modulation of GABAergic activity, which can affect mood and anxiety levels.

The biological activity of (1S,2S)-ACPC can be influenced by modifications at various positions on the cyclopentane ring, which is essential in understanding how structural changes affect the compound's efficacy against specific pathogens or its interaction with neural pathways.

Case Studies

Several case studies have explored the application of (1S,2S)-ACPC in therapeutic settings:

Antifungal Treatment A study demonstrated the effectiveness of cispentacin in treating systemic fungal infections in murine models, showing significant survival rates when administered at appropriate dosages.

Neuroprotection Another case study investigated the neuroprotective effects of ACPC derivatives in models of neurodegeneration, with findings suggesting potential benefits in reducing neuronal death and improving cognitive function.

Synthetic Applications Research into synthesizing ACPC derivatives has revealed their utility as building blocks in peptide synthesis, particularly in creating β-peptides with enhanced stability and biological activity.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-Aminocyclohexanecarboxylic acid
  • (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
  • (1S,2S)-1,2-Diphenylethylenediamine

Uniqueness

(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid is unique due to its cyclopentane ring structure, which imparts distinct stereochemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in the synthesis of chiral molecules and in applications requiring specific stereochemical configurations .

Biological Activity

(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid, commonly known as 2-amino-2-methylcyclopentanecarboxylic acid or ACPC, is a cyclic amino acid that exhibits a range of biological activities. This compound is of particular interest due to its structural properties and potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H11_{11}NO2_2. The compound features a cyclopentane ring with an amino group and a carboxylic acid functional group, contributing to its unique reactivity and interaction with biological systems. The stereochemistry of the compound is crucial for its biological activity, as different stereoisomers can exhibit significantly different effects.

Antifungal Properties

Research has indicated that derivatives of cyclic β-amino acids, including (1S,2S)-ACPC, possess antifungal activity. A notable derivative, cispentacin (related to ACPC), has been shown to inhibit the growth of various Candida species, including Candida albicans and Candida krusei. The mechanism of action involves interference with protein synthesis in fungi, which is critical for their growth and survival .

Neuroactive Effects

Cyclic amino acids like ACPC have been studied for their neuroactive properties. Some studies suggest that they may influence neurotransmitter systems or exhibit neuroprotective effects. For instance, certain β-amino acids have been linked to modulation of GABAergic activity, which can affect mood and anxiety levels .

Structure-Activity Relationship (SAR)

The biological activity of (1S,2S)-ACPC can be influenced by modifications at various positions on the cyclopentane ring. Research has focused on synthesizing derivatives with altered functional groups to enhance antifungal potency or to explore neuroactive properties. For example:

Derivative Modification Biological Activity
CispentacinOriginal structureStrong antifungal activity
PLD-118Modified amino groupInhibits isoleucyl-tRNA synthetase
Various derivativesAltered carboxyl groupVariable antifungal activity

These modifications are essential in understanding how structural changes affect the compound's efficacy against specific pathogens or its interaction with neural pathways.

Case Studies

Several case studies have explored the application of (1S,2S)-ACPC in therapeutic settings:

  • Antifungal Treatment : A study demonstrated the effectiveness of cispentacin in treating systemic fungal infections in murine models. The results showed significant survival rates when administered at appropriate dosages .
  • Neuroprotection : Another case study investigated the neuroprotective effects of ACPC derivatives in models of neurodegeneration. The findings suggested potential benefits in reducing neuronal death and improving cognitive function .
  • Synthetic Applications : Research into the synthesis of ACPC derivatives has revealed their utility as building blocks in peptide synthesis, particularly in creating β-peptides with enhanced stability and biological activity .

Properties

CAS No.

309757-04-8

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1S,2S)-1-amino-2-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-3-2-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1

InChI Key

HGFKBSQTLAGTNI-FSPLSTOPSA-N

Isomeric SMILES

C[C@H]1CCC[C@]1(C(=O)O)N

Canonical SMILES

CC1CCCC1(C(=O)O)N

Origin of Product

United States

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